Species-Dependent Potency Inversion: Human α7 EC50 2.9-fold Higher than Monkey, Opposite to Class Trend
TC-1698 displays EC50 values of 0.16 μM at monkey α7 and 0.46 μM at human α7 (human/monkey potency ratio = 2.9) . This represents a complete inversion of the class-level trend documented by Papke et al. (2005), wherein α7 agonists including 4OH-GTS-21, AR-R17779, acetylcholine, and choline uniformly show higher EC50 values (lower potency) at monkey versus human α7 receptors expressed in Xenopus oocytes [1]. The inverted species selectivity of TC-1698 means that potency predictions from non-human primate models may underestimate human target engagement, a directionally unique consideration for translational experimental design.
| Evidence Dimension | Functional agonist potency at human vs. monkey α7 nAChR (EC50) |
|---|---|
| Target Compound Data | TC-1698: monkey α7 EC50 = 0.16 μM; human α7 EC50 = 0.46 μM (ratio = 2.9) |
| Comparator Or Baseline | Class trend (4OH-GTS-21, AR-R17779, ACh, choline): EC50 monkey > EC50 human (Papke et al. 2005; exact values not reported for each but direction consistent across all tested agonists) |
| Quantified Difference | TC-1698 is 2.9-fold more potent at monkey α7 than human α7, whereas the class trend shows higher potency at human α7. This constitutes a qualitative inversion of species selectivity. |
| Conditions | Functional assay; exact assay system for TC-1698 EC50 values not specified in vendor source; class trend established in Xenopus oocyte two-electrode voltage clamp. |
Why This Matters
Researchers using non-human primate models must account for TC-1698's inverted species selectivity to avoid underestimating human-equivalent doses, a consideration unique among experimental α7 agonists.
- [1] Papke RL, et al. Rhesus monkey alpha7 nicotinic acetylcholine receptors: comparisons to human alpha7 receptors expressed in Xenopus oocytes. Eur J Pharmacol. 2005;524(1-3):11-8. View Source
